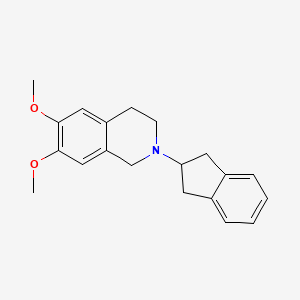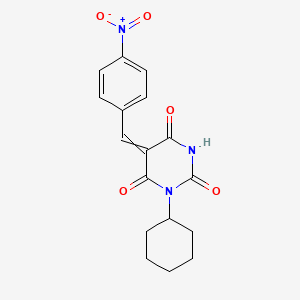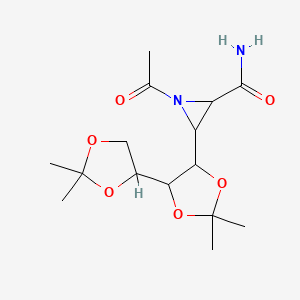![molecular formula C17H28N2O4 B6136235 2-{[2-(3-cyclohexylpropanoyl)hydrazino]carbonyl}cyclohexanecarboxylic acid](/img/structure/B6136235.png)
2-{[2-(3-cyclohexylpropanoyl)hydrazino]carbonyl}cyclohexanecarboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-{[2-(3-cyclohexylpropanoyl)hydrazino]carbonyl}cyclohexanecarboxylic acid, commonly known as CPCA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. CPCA is a hydrazide derivative of cyclohexanecarboxylic acid and is synthesized using a specific method.
科学研究应用
CPCA has been extensively studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and material science. In medicinal chemistry, CPCA has been found to exhibit potent anti-inflammatory and analgesic activities. It has also been shown to inhibit the activity of cyclooxygenase (COX) enzymes, which are involved in the production of prostaglandins, thereby reducing inflammation and pain.
In drug discovery, CPCA has been used as a building block for the synthesis of novel compounds with potential therapeutic applications. For example, CPCA has been used as a precursor for the synthesis of a series of 2,5-disubstituted pyrroles, which have been found to exhibit potent anticancer activity.
In material science, CPCA has been used as a ligand for the synthesis of metal-organic frameworks (MOFs). MOFs are porous materials that have potential applications in gas storage, separation, and catalysis. CPCA has been found to form stable MOFs with various metal ions, including copper, zinc, and cobalt.
作用机制
The mechanism of action of CPCA is not fully understood. However, it is believed to exert its pharmacological effects by inhibiting the activity of COX enzymes. COX enzymes are involved in the production of prostaglandins, which are lipid mediators that play a key role in inflammation and pain. By inhibiting the activity of COX enzymes, CPCA reduces the production of prostaglandins, thereby reducing inflammation and pain.
Biochemical and Physiological Effects:
CPCA has been found to exhibit potent anti-inflammatory and analgesic activities in various animal models. It has also been shown to reduce fever and edema. In addition, CPCA has been found to exhibit low toxicity in animal studies, indicating its potential as a safe and effective therapeutic agent.
实验室实验的优点和局限性
CPCA has several advantages for lab experiments. It is readily available and can be synthesized using a simple and efficient method. It exhibits potent pharmacological activity, making it a useful tool for studying the mechanisms of inflammation and pain. However, CPCA also has some limitations. It is relatively unstable and can decompose under certain conditions, such as exposure to light and air. In addition, its solubility in water is limited, which can make it difficult to use in certain experiments.
未来方向
There are several future directions for CPCA research. One area of interest is the development of novel CPCA derivatives with improved pharmacological properties. For example, CPCA derivatives with increased solubility and stability could be developed for use in drug discovery and medicinal chemistry. Another area of interest is the study of CPCA in combination with other drugs or therapeutic agents. For example, CPCA could be used in combination with nonsteroidal anti-inflammatory drugs (NSAIDs) to enhance their therapeutic effects. Finally, the use of CPCA in the development of novel materials, such as MOFs, could also be explored in the future.
合成方法
The synthesis of CPCA involves the reaction of cyclohexanecarboxylic acid with 3-cyclohexylpropanoyl hydrazide in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC). The reaction produces a hydrazide derivative of cyclohexanecarboxylic acid, which is then treated with phosgene to form CPCA. The overall yield of the synthesis process is approximately 50%.
属性
IUPAC Name |
2-[(3-cyclohexylpropanoylamino)carbamoyl]cyclohexane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28N2O4/c20-15(11-10-12-6-2-1-3-7-12)18-19-16(21)13-8-4-5-9-14(13)17(22)23/h12-14H,1-11H2,(H,18,20)(H,19,21)(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVPOIFBNAFDZTH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CCC(=O)NNC(=O)C2CCCCC2C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[2-(3-Cyclohexylpropanoyl)hydrazinyl]carbonyl}cyclohexanecarboxylic acid | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-(1-naphthylmethyl)-3-{2-oxo-2-[4-(4-pyridinyl)-1-piperidinyl]ethyl}-2-piperazinone](/img/structure/B6136155.png)
![1-(4-ethyl-1-piperazinyl)-3-(4-{[(3-isoxazolylmethyl)(methyl)amino]methyl}-2-methoxyphenoxy)-2-propanol](/img/structure/B6136162.png)
![7-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)carbonyl]-2-phenyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6136168.png)

![N-(3-isoxazolylmethyl)-6-phenylimidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B6136179.png)
![1-(cyclohexylmethyl)-3-[(2,3-dihydro-1H-inden-2-ylamino)methyl]-3-hydroxy-2-piperidinone](/img/structure/B6136193.png)
![2-({5-[4-(difluoromethoxy)phenyl]-4-ethyl-4H-1,2,4-triazol-3-yl}thio)-N-(4-nitrophenyl)acetamide](/img/structure/B6136204.png)

![5-(2-methoxyphenyl)-2-(4-morpholinyl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B6136225.png)



![1-(4-methoxyphenyl)-4-[1-(2-thienylacetyl)-3-piperidinyl]piperazine](/img/structure/B6136233.png)
![N-(5-{[(4-chlorobenzyl)thio]methyl}-1,3,4-thiadiazol-2-yl)-N'-(4-methoxyphenyl)urea](/img/structure/B6136247.png)